molecular formula C20H15ClN2O2 B432830 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 701225-99-2

6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B432830
CAS No.: 701225-99-2
M. Wt: 350.8g/mol
InChI Key: KDBYPFZEEPIQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoisoquinoline family, which is characterized by a fused ring system that includes both benzene and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with phthalic anhydride in the presence of a suitable catalyst. This reaction forms an intermediate, which is then subjected to cyclization and chlorination to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to alterations in their function. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer research, as it can disrupt the replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(4-methylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 6-chloro-2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Uniqueness

The presence of the dimethylamino group in this compound distinguishes it from other similar compounds This functional group enhances its solubility and reactivity, making it more versatile in various chemical reactions and applications

Properties

IUPAC Name

6-chloro-2-[4-(dimethylamino)phenyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c1-22(2)12-6-8-13(9-7-12)23-19(24)15-5-3-4-14-17(21)11-10-16(18(14)15)20(23)25/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBYPFZEEPIQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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